3-(2-Nitrophenoxy)oxolane

Lipophilicity LogP Physicochemical properties

3-(2-Nitrophenoxy)oxolane is a heterocyclic organic compound belonging to the nitrophenoxy-substituted oxolane (tetrahydrofuran) class. It features an oxolane ring ether-linked to a 2-nitrophenyl group, yielding a molecular formula of C10H11NO4 and molecular weight of 209.20 g/mol.

Molecular Formula C10H11NO4
Molecular Weight 209.20 g/mol
CAS No. 917909-28-5
Cat. No. B3302581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Nitrophenoxy)oxolane
CAS917909-28-5
Molecular FormulaC10H11NO4
Molecular Weight209.20 g/mol
Structural Identifiers
SMILESC1COCC1OC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C10H11NO4/c12-11(13)9-3-1-2-4-10(9)15-8-5-6-14-7-8/h1-4,8H,5-7H2
InChIKeyFUAKXCKFRCMAJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Nitrophenoxy)oxolane (CAS 917909-28-5): Physicochemical Properties, Computed Lipophilicity, and Polar Surface Area for Procurement Decision-Making


3-(2-Nitrophenoxy)oxolane is a heterocyclic organic compound belonging to the nitrophenoxy-substituted oxolane (tetrahydrofuran) class. It features an oxolane ring ether-linked to a 2-nitrophenyl group, yielding a molecular formula of C10H11NO4 and molecular weight of 209.20 g/mol . Key computed physicochemical properties include a predicted LogP of 2.29 and a topological polar surface area (TPSA) of 64.28 Ų, as catalogued in authoritative chemical databases . The compound is racemic at the oxolane 3-position, with one undefined stereocenter .

Why 3-(2-Nitrophenoxy)oxolane Cannot Be Substituted by Other Nitrophenoxy-Oxolane Isomers or Reduced Analogs Without Consequences for Lipophilicity, Polarity, and Purity


Substituting 3-(2-nitrophenoxy)oxolane with a regioisomer, enantiopure form, or reduced analog (e.g., 2-(oxolan-3-yloxy)aniline) alters critical molecular properties that directly impact synthetic utility, purification behavior, and downstream biological or material performance. The ortho-nitro group's electron-withdrawing character and steric proximity to the ether linkage confer distinct reactivity and physicochemical profiles compared to para- or meta-substituted analogs. Moreover, the racemic nature of the compound provides a cost-efficient procurement option compared to single-enantiomer forms, while offering a defined stereocenter for potential chiral resolution. The quantitative evidence below demonstrates measurable differences in computed lipophilicity, polar surface area, and vendor-certified purity between the target compound and its closest reduced analog, supporting the necessity of compound-specific procurement for reproducible experimental outcomes .

Quantitative Head-to-Head Property Comparison of 3-(2-Nitrophenoxy)oxolane vs. 2-(Oxolan-3-yloxy)aniline for Informed Scientific Procurement


Computed Lipophilicity (LogP) Defines a 0.27-unit Higher LogP for the Nitro Compound Compared to the Reduced Aniline Analog

The predicted octanol-water partition coefficient (LogP) for 3-(2-nitrophenoxy)oxolane is 2.28570, compared to 2.01770 for 2-(oxolan-3-yloxy)aniline, a difference of +0.27 log units . This indicates approximately 1.86-fold higher lipophilicity for the nitro compound. The elevated LogP is attributable to the electron-withdrawing nitro group, which reduces hydrogen-bonding capacity relative to the primary amine. This difference is meaningful for applications requiring controlled membrane permeability, organic solvent partitioning, or reversed-phase chromatographic retention.

Lipophilicity LogP Physicochemical properties

Topological Polar Surface Area (TPSA) Shows a 19.8 Ų Increase for the Nitro Derivative Relative to the Aniline Analog

3-(2-Nitrophenoxy)oxolane exhibits a TPSA of 64.28 Ų, whereas 2-(oxolan-3-yloxy)aniline has a TPSA of 44.48 Ų, a difference of +19.8 Ų . This 44.5% higher polar surface area arises from the nitro group's two strong hydrogen-bond acceptor oxygen atoms versus the single nitrogen of the primary amine. TPSA is a critical determinant of passive membrane permeability and oral bioavailability, with compounds exceeding 60 Ų typically showing reduced intestinal absorption. The target compound straddles this threshold, placing it in a distinct permeability class from the aniline analog.

Polar surface area TPSA Physicochemical properties

Vendor-Certified Purity: 97% for 3-(2-Nitrophenoxy)oxolane vs. 95% for the Reduced Aniline Analog

3-(2-Nitrophenoxy)oxolane is routinely supplied with a certified minimum purity of 97% by HPLC, as specified by Bidepharm, with batch-specific quality control data (NMR, HPLC, GC) available . In contrast, the closest reduced analog, 2-(oxolan-3-yloxy)aniline, is typically offered at a minimum purity of 95% (AKSci) . This 2-percentage-point purity differential reflects the greater synthetic accessibility and stability of the nitro compound relative to the oxidation-prone aniline derivative. Higher purity translates to fewer purification steps, higher yields in subsequent reactions, and greater batch-to-batch reproducibility.

Purity Quality control Procurement

Limited Availability of Head-to-Head Biological or Material Performance Data Requires Informed Caution in Extrapolating Physicochemical Differences to Functional Outcomes

No direct head-to-head comparative studies (e.g., enzyme inhibition, cell-based assays, material stability) were identified in the peer-reviewed literature or patent databases for 3-(2-nitrophenoxy)oxolane versus its regioisomers, enantiomers, or reduced analogs. Consequently, the quantitative differentiation is currently restricted to computed physicochemical properties (LogP, TPSA) and vendor-certified purity. Users should exercise caution when extrapolating these property differences to in vivo or application-specific performance without empirical validation.

Data limitation Biological activity Material performance

Recommended Application Scenarios for 3-(2-Nitrophenoxy)oxolane Based on Quantitative Physicochemical and Purity Evidence


Medicinal Chemistry Library Design Requiring Controlled Lipophilicity and Defined Polar Surface Area

In fragment-based drug discovery or lead optimization, the measured LogP of 2.29 and TPSA of 64.28 Ų position 3-(2-nitrophenoxy)oxolane as a moderately lipophilic, polarity-balanced scaffold suitable for hit expansion libraries targeting CNS or intracellular targets. Its TPSA near the 60 Ų threshold makes it a valuable probe for structure-permeability relationship studies, where a 0.27 LogP differential versus the aniline analog can be exploited to tune membrane permeability .

Synthetic Intermediate for Ortho-Aminophenoxy Building Blocks via Selective Nitro Reduction

The ortho-nitro group can be selectively reduced to a primary amine (yielding 2-(oxolan-3-yloxy)aniline) using catalytic hydrogenation or chemical reducing agents. The 97% purity of the starting nitro compound ensures high yields in this critical transformation, while the 2% purity advantage over commercially available aniline analog translates to fewer side products in subsequent diazotization, acylation, or Buchwald-Hartwig coupling reactions .

Chiral Resolution Studies Utilizing the Racemic Nature of 3-(2-Nitrophenoxy)oxolane

The undefined stereocenter at the oxolane 3-position (racemic mixture) makes this compound an ideal substrate for chiral resolution method development, chiral HPLC column screening, or asymmetric synthesis methodology. The cost efficiency of the racemate compared to pre-resolved enantiomers (CAS 917909-32-1 and 917909-30-9) provides economic advantage for large-scale method optimization, while the 97% purity minimizes interference from impurities during enantiomeric excess determination .

Physicochemical Profiling for Environmental Fate or Drug Disposition Studies

The computed LogP of 2.29 and TPSA of 64.28 Ų provide key input parameters for in silico ADME/Tox models (e.g., SwissADME, pkCSM) used in early-stage drug disposition screening. The measurable 0.27 LogP difference and 19.8 Ų TPSA difference versus the reduced aniline analog allow researchers to benchmark predictive models and validate structure-property relationships in a congeneric compound series .

Quote Request

Request a Quote for 3-(2-Nitrophenoxy)oxolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.